6-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine
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Description
The compound is a derivative of 2,3-dihydroindole . 2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
Synthesis Analysis
2,3-Dihydroindoles are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-indole, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
In the synthesis of 2,3-dihydroindole derivatives, the possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions would depend on the specific target and the structure of the derivative.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level, depending on the specific target and the nature of the interaction.
Biochemical Analysis
Biochemical Properties
6-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, which can modulate different biological pathways. For instance, it can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby providing antioxidant effects . Additionally, this compound can bind to proteins involved in cell signaling pathways, such as protein kinase C, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased cell proliferation and survival . Furthermore, this compound can alter gene expression by acting as a transcriptional regulator, thereby affecting the expression of genes involved in cell cycle regulation and apoptosis . In terms of cellular metabolism, this compound can enhance glycolytic activity, providing cells with increased energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For instance, it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, thereby reducing inflammation . Additionally, this compound can activate nuclear receptors, such as peroxisome proliferator-activated receptor gamma (PPARγ), leading to changes in gene expression that promote anti-inflammatory and insulin-sensitizing effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, such as prolonged activation of signaling pathways and persistent changes in gene expression . The extent of these effects can diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with different enzymes and cofactors, affecting metabolic flux and metabolite levels . For example, one of the metabolites can inhibit the activity of glucose-6-phosphate dehydrogenase, leading to altered glucose metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, such as heat shock proteins, which can affect its localization and accumulation . This binding can also influence the compound’s activity and function within the cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can be localized to the mitochondria, where it can exert its effects on mitochondrial function and energy production . Additionally, this compound can be targeted to the nucleus, where it can act as a transcriptional regulator and influence gene expression .
Properties
IUPAC Name |
6-(2,3-dihydroindol-1-yl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-11-5-6-13(15-9-11)16-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKGOYRTHAESJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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